Pigment Yellow 147

Vue d'ensemble

Description

Pigment Yellow 147 (PY147) is a yellow organic pigment that is widely used in various industries, including printing, plastics, and coatings. It is a member of the azo pigment family, which is characterized by the presence of an azo group (-N=N-) in their molecular structure. PY147 is known for its excellent lightfastness, heat stability, and color strength, making it a popular choice for many applications.

Applications De Recherche Scientifique

Pigment Accumulation in Durum Wheat

Durum wheat grain's color, mainly due to carotenoids, plays a significant role in its marketing. Research has highlighted the importance of carotenoid and anthocyanin pigments in durum wheat, noting their benefits for human health and their role in breeding programs for nutritional enhancement (Ficco et al., 2014).

Chemical Test for Carotenoid Pigments

A study describes a simple chemical method to determine the presence of carotenoid pigments in animal tissues. This method helps in understanding the costs and benefits associated with colorful ornamentation in animals (McGraw et al., 2005).

Pigments in South American Painting

Research on the pigments used in South American paintings from 1610-1780, including yellow pigments, provides insights into the historical applications of these pigments in art (Seldes et al., 2002).

Extraction of Yellow Pigment from Tecoma Castanifolia

A study on the extraction of yellow pigment from Tecoma castanifolia petals using ultrasonic waves discusses the optimization of extraction parameters and the potential use of this natural pigment in food products (Sharmila et al., 2019).

Carotenoid Metabolism in Horticultural Crops

The review on carotenoid metabolism in horticultural crops, which are responsible for the yellow, orange, and red colors, emphasizes the significance of carotenoids in enhancing the visual appeal and nutritional value of these crops (Yuan et al., 2015).

Health Benefits of Animal Pigments

A paper discussing the antioxidant function of various pigments in animals, including yellow carotenoids, suggests that these pigments may offer consistent health benefits due to their antioxidative properties (McGraw, 2005).

Biosynthesis of Plant Pigments

The paper on the biosynthesis of plant pigments, including carotenoids, highlights their role in plant coloration and their ecological and physiological importance (Tanaka et al., 2008).

Mécanisme D'action

Target of Action

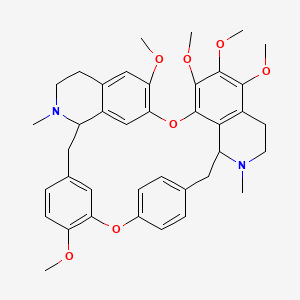

Cromophtal Yellow AGR, also known as Pigment Yellow 147, is primarily used as a color pigment in various industries . Its primary targets are the materials it is applied to, such as plastics, coatings, and other substrates .

Mode of Action

Cromophtal Yellow AGR is an organic pigment based on disazo condensation . It imparts color to the materials it is applied to by absorbing certain wavelengths of light and reflecting others . The reflected light is what we perceive as the pigment’s color.

Biochemical Pathways

Instead, its function is based on the physical properties of light absorption and reflection .

Result of Action

The primary result of Cromophtal Yellow AGR’s action is the coloration of the materials it is applied to. It provides a highly transparent green shade yellow with high saturation and low haze . It is especially recommended for high performance outdoor applications, particularly in PVC and PP .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Cromophtal Yellow AGR. For instance, it exhibits excellent weather resistance in polyolefins, with outstanding retention of gloss and mechanical properties in PP . It is also resistant to warping in HDPE injection molding . These properties make it suitable for both indoor and outdoor applications .

Propriétés

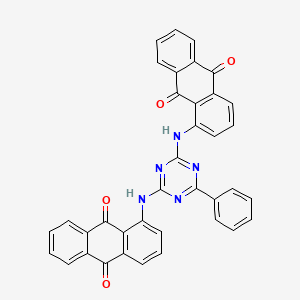

IUPAC Name |

1-[[4-[(9,10-dioxoanthracen-1-yl)amino]-6-phenyl-1,3,5-triazin-2-yl]amino]anthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H21N5O4/c43-31-21-12-4-6-14-23(21)33(45)29-25(31)16-8-18-27(29)38-36-40-35(20-10-2-1-3-11-20)41-37(42-36)39-28-19-9-17-26-30(28)34(46)24-15-7-5-13-22(24)32(26)44/h1-19H,(H2,38,39,40,41,42) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVIFQPPFCHUSIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NC(=N2)NC3=CC=CC4=C3C(=O)C5=CC=CC=C5C4=O)NC6=CC=CC7=C6C(=O)C8=CC=CC=C8C7=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H21N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6052083 | |

| Record name | Pigment Yellow 147 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6052083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

599.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid | |

| Record name | 9,10-Anthracenedione, 1,1'-[(6-phenyl-1,3,5-triazine-2,4-diyl)diimino]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS RN |

4118-16-5 | |

| Record name | Pigment Yellow 147 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4118-16-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pigment Yellow 147 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004118165 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9,10-Anthracenedione, 1,1'-[(6-phenyl-1,3,5-triazine-2,4-diyl)diimino]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pigment Yellow 147 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6052083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1'-[(6-phenyl-1,3,5-triazine-2,4-diyl)diimino]bisanthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.739 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIGMENT YELLOW 147 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LQ3G1P1NFN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

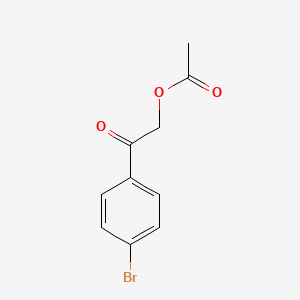

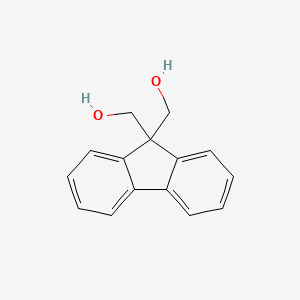

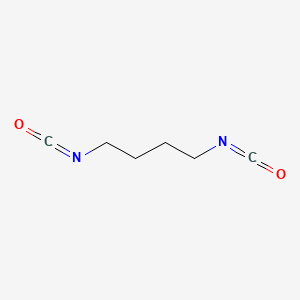

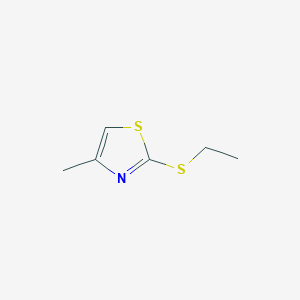

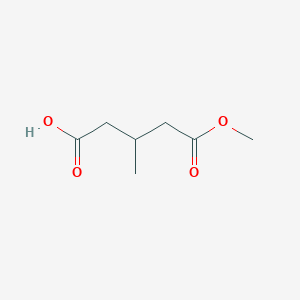

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How do different solvents influence the crystal structure of C.I. Pigment Yellow 147, and what are the implications for its properties?

A: Research using X-ray diffraction reveals that the choice of solvent significantly impacts the crystallization of C.I. This compound []. For instance, using nitrobenzene as the solvent results in larger diffraction peaks in the 2θ range of 23-28° compared to using o-dichlorobenzene []. This difference suggests variations in crystallite size and arrangement within the pigment structure. These structural changes can directly influence crucial pigment properties like color strength, hue, and lightfastness.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Chloro[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1581507.png)